3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)

Description

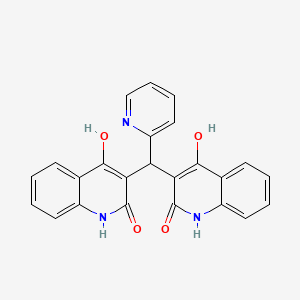

3,3'-(Pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) is a dimeric quinolinone derivative characterized by two 4-hydroxyquinolin-2(1H)-one units linked via a pyridinylmethanediyl bridge. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antiviral and anticancer activities. The compound’s synthesis typically involves coupling reactions between quinolinone monomers and functionalized pyridine intermediates, as inferred from analogous bis-quinolinone syntheses .

Properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-2-ylmethyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O4/c28-21-13-7-1-3-9-15(13)26-23(30)19(21)18(17-11-5-6-12-25-17)20-22(29)14-8-2-4-10-16(14)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDPPRPERYZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=CC=N3)C4=C(C5=CC=CC=C5NC4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carbaldehyde with 4-hydroxyquinolin-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the hydroxyquinolinone moieties to their corresponding hydroquinone forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Biological Properties

The compound exhibits a range of biological activities, particularly in the context of antiviral and anticancer research. Notably, molecular docking studies have indicated that it possesses good binding affinity to the SARS-CoV-2 main protease (Mpro), suggesting its potential as an antiviral agent against COVID-19. The binding affinity was compared to established drugs like Darunavir, demonstrating competitive inhibition capabilities .

Antiviral Activity

Research has highlighted the effectiveness of 3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) as a prospective inhibitor of viral replication mechanisms. The compound's ability to inhibit Mpro could be pivotal in developing new antiviral therapies .

Anticancer Potential

In addition to its antiviral properties, derivatives of hydroxyquinoline compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The structural features of 3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) may enhance its efficacy against various cancer types .

Therapeutic Applications

The diverse biological activities of 3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) position it as a candidate for several therapeutic applications:

- Antiviral Therapeutics : Given its binding affinity to viral proteases, this compound could be developed into a treatment for viral infections, particularly those caused by coronaviruses.

- Cancer Treatment : Its cytotoxic effects on cancer cells suggest potential use in oncology as a chemotherapeutic agent.

- Anticoagulant Properties : Some derivatives have been studied for their anticoagulant effects, which can be beneficial in managing conditions like thrombosis .

Mechanism of Action

The mechanism of action of 3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In biological imaging, the compound’s fluorescent properties allow it to be used as a probe to visualize cellular structures.

Comparison with Similar Compounds

3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones)

- Structure : Methylene (-CH₂-) bridge instead of pyridinylmethanediyl.

- Synthesis: Formylation of 4-hydroxyquinolin-2(1H)-ones using DMF/Et₃N, leading to dimerization via a 4-formyl intermediate .

2,2'-((4-Chlorophenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one)

- Structure: Chlorophenylmethylene-linked bis-quinolinone.

- Activity: Limited data, but the chloro substituent may enhance lipophilicity and membrane penetration .

Monomeric Derivatives and Substituent Effects

4-Hydroxy-3-nitroquinolin-2(1H)-ones

- Structure: Monomeric with nitro substitution at position 3.

- Activity : Antiallergic agents; nitro group increases electrophilicity, enhancing reactivity with biological targets .

- Comparison : The dimeric target compound lacks electron-withdrawing nitro groups, favoring hydrogen-bond interactions over covalent binding .

6-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one

- Structure: Fluorine and phenyl substituents on the quinolinone core.

- Activity : Antitubercular (MIC: 3.2 μM against M. tuberculosis) .

- Comparison : Fluorine enhances bioavailability, but dimerization in the target compound may improve target avidity .

Hybrid Derivatives with Triazole Linkers

Triazole-Linked Bis-Quinolinones (e.g., Compound 8g)

- Structure: Three quinolinone units connected via 1,2,3-triazole linkers.

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Activity : Antiproliferative activity against MCF-7 (IC₅₀: 1.2 μM) and Panc-1 (IC₅₀: 1.4 μM) via caspase-3 activation and G2/M cell cycle arrest .

- Key Difference : The triazole linker introduces conformational flexibility, whereas the rigid pyridinyl bridge in the target compound may restrict binding modes .

Data Tables

Table 2. Structural and Physicochemical Comparison

| Compound | Molecular Weight | Linker Type | Key Substituents |

|---|---|---|---|

| 3,3'-(Pyridin-2-ylmethanediyl)bis... | ~500 g/mol | Pyridinylmethanediyl | 4-hydroxyquinolinone |

| 3,3′-Methylenebis(...) | ~400 g/mol | Methylene | 4-hydroxyquinolinone |

| Triazole-linked 8g | ~664 g/mol | 1,2,3-Triazole | 4-hydroxyquinolinone |

Biological Activity

The compound 3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) is a synthetic derivative of hydroxyquinoline, which has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) can be depicted as follows:

This compound features two hydroxyquinoline moieties linked by a pyridine unit, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) exhibit significant anticancer activity. For instance, a study on bis-hydroxyquinoline derivatives showed pro-apoptotic effects in various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has shown potential in inhibiting tyrosinase, an enzyme crucial for melanin production. This activity is particularly relevant in the context of skin aging and hyperpigmentation disorders .

| Enzyme | IC50 (µM) | Activity |

|---|---|---|

| Tyrosinase | 1.05 | Strong Inhibition |

| Elastase | 7.03 | Moderate Inhibition |

| Collagenase | 123.4 | Weak Inhibition |

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays. It was found to scavenge free radicals effectively, thus potentially protecting cells from oxidative stress-related damage . This property is vital in the prevention of chronic diseases and aging.

The biological activity of 3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Enzyme Modulation : By inhibiting key enzymes like tyrosinase and elastase, it affects processes such as melanin synthesis and collagen degradation.

- Antioxidative Effects : Its ability to neutralize free radicals contributes to cellular protection against oxidative damage.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Study on Hydroxyquinoline Derivatives : A study demonstrated that derivatives with similar structures effectively inhibited cancer cell proliferation and induced apoptosis in vitro .

- Skin Aging Research : Research involving skin aging models showed that compounds with hydroxyquinoline moieties could inhibit enzymes associated with skin degradation and promote skin health through antioxidative mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.